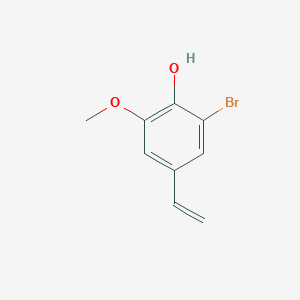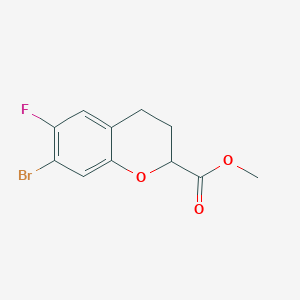
5-(Dimethylamino)pentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylamino)pentanal is an organic compound with the molecular formula C7H15NO. It is a derivative of pentanal, where the fifth carbon atom is substituted with a dimethylamino group.
準備方法
Synthetic Routes and Reaction Conditions
5-(Dimethylamino)pentanal can be synthesized through several methods. One common approach involves the reaction of pentanal with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
Pentanal+Dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions
5-(Dimethylamino)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: 5-(Dimethylamino)pentanoic acid
Reduction: 5-(Dimethylamino)pentanol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Dimethylamino)pentanal has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 5-(Dimethylamino)pentanal involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. Additionally, the aldehyde group can form Schiff bases with amines, leading to the formation of imines. These interactions can affect biological pathways and enzyme activities .
類似化合物との比較
Similar Compounds
Pentanal: A simple aldehyde with a similar structure but lacking the dimethylamino group.
5-(Dimethylamino)pentanoic acid: The oxidized form of 5-(Dimethylamino)pentanal.
5-(Dimethylamino)pentanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a dimethylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
5-(dimethylamino)pentanal |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7-9/h7H,3-6H2,1-2H3 |
InChIキー |
HUVMQWKJKJCKKT-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


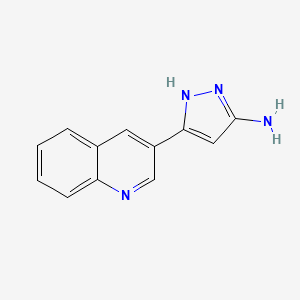
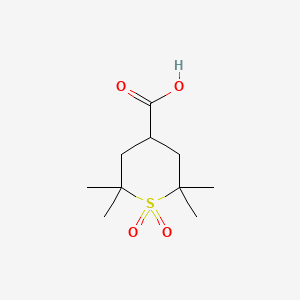
![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)

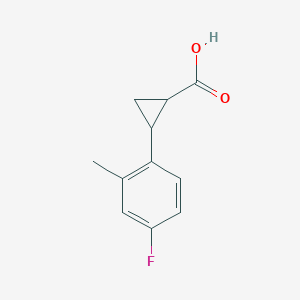
![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)
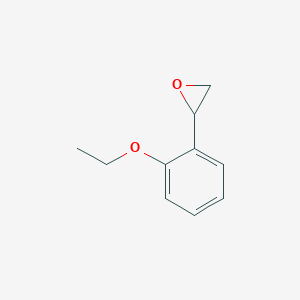
![1-[(2-Bromo-6-fluorophenyl)methyl]piperazine](/img/structure/B13608168.png)

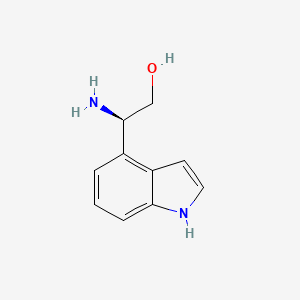
![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)

